molecular formula C8H12N2O B13179901 3-Amino-1-(pyridin-3-yl)propan-1-ol

3-Amino-1-(pyridin-3-yl)propan-1-ol

Katalognummer: B13179901
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: RTAJHYMECOMLFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring attached to a three-carbon chain, which is further substituted with an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 3-nitropyridine to 3-aminopyridine, followed by the addition of a three-carbon chain through a Grignard reaction or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxaldehyde or pyridine carboxylic acid, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.

    3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.

    3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of a pyridine ring .

Uniqueness

3-Amino-1-(pyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a three-carbon chain attached to a pyridine ring.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

3-amino-1-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4,9H2

InChI-Schlüssel

RTAJHYMECOMLFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.